
(S)-(-)-1,2-Diaminopropane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-1,2-Diaminopropane dihydrochloride, also known as (S)-(-)-1,2-propanediamine dihydrochloride, is an organic compound that is widely used in scientific research. It is a chiral diamine, meaning it has two asymmetric carbon atoms, and it exists in two enantiomeric forms, this compound and (R)-(+)-1,2-diaminopropane dihydrochloride. This compound is often used as a chiral building block for the synthesis of many other compounds and is also used as a ligand for metal ions. In
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-(-)-1,2-Diaminopropane dihydrochloride involves the reaction of (S)-(-)-1,2-Diaminopropane with hydrochloric acid.", "Starting Materials": [ "(S)-(-)-1,2-Diaminopropane", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve (S)-(-)-1,2-Diaminopropane in water.", "2. Slowly add hydrochloric acid to the solution while stirring.", "3. Continue stirring for several hours until the reaction is complete.", "4. Filter the solution to remove any solids.", "5. Concentrate the solution to obtain the dihydrochloride salt of (S)-(-)-1,2-Diaminopropane." ] } | |
CAS 编号 |
19777-66-3 |
分子式 |
C3H11ClN2 |
分子量 |
110.58 g/mol |
IUPAC 名称 |
(2S)-propane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1 |
InChI 键 |
NDCKJWQCEZPQOJ-DFWYDOINSA-N |
手性 SMILES |
C[C@@H](CN)N.Cl |
SMILES |
CC(CN)N.Cl.Cl |
规范 SMILES |
CC(CN)N.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the chirality of (S)-(-)-1,2-Diaminopropane dihydrochloride important in the synthesis of MMV693183?
A1: MMV693183 is a promising antimalarial drug candidate. The synthesis described in the research [] highlights the crucial role of this compound's chirality. Utilizing the unprotected diamine, the researchers exploited the subtle reactivity difference between the two amino groups. This, combined with L-(+)-tartaric acid as a counter ion, enabled a highly regioselective synthesis, yielding the desired regioisomer of MMV693183 with high purity (up to 100:0).
Q2: Beyond MMV693183, what other applications utilize the chirality of this compound?
A2: this compound serves as a starting material for synthesizing optically active imidazolines, specifically (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride and its (S)-(-) enantiomer []. These compounds exhibit antagonistic activity against alpha-adrenoreceptors, making them relevant for studying adrenergic drug mechanisms.
Q3: How does this compound contribute to the formation of magnetic materials?
A3: Research indicates that this compound plays a crucial role in synthesizing a chiral, transparent, molecule-based two-dimensional ferrimagnet [, ]. When reacted with K3[Cr(CN)6] and Mn(ClO4)2, it facilitates the formation of [Cr(CN)6] (where (S)-pn represents (S)-1,2-diaminopropane). This complex exhibits a two-dimensional magnetic network and undergoes a magnetic transition at 38 K.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



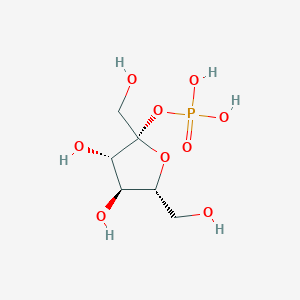

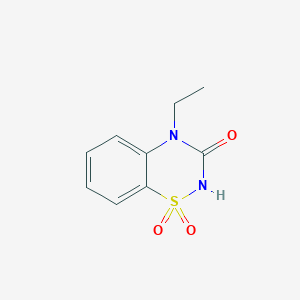
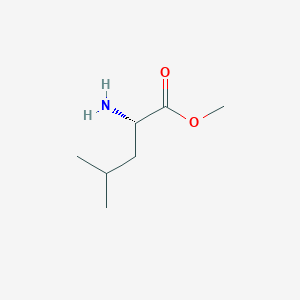
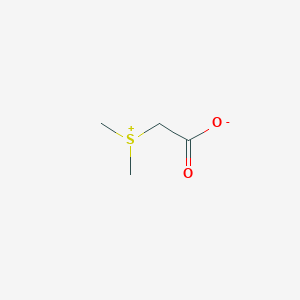
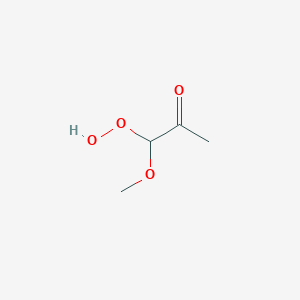
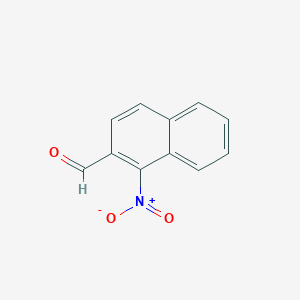
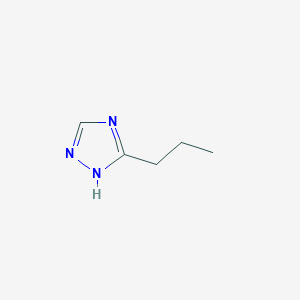
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)

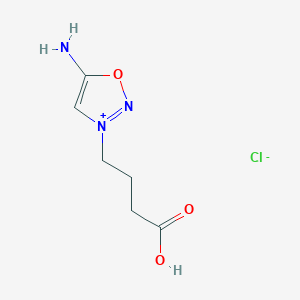

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)